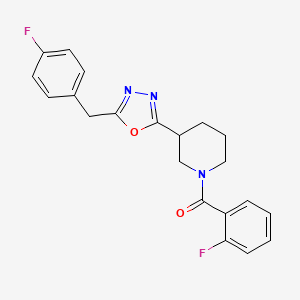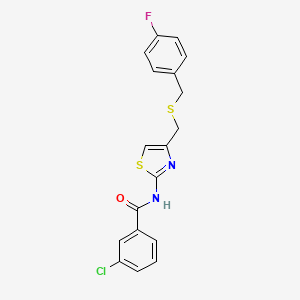![molecular formula C8H12O3 B2916772 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1447943-57-8](/img/structure/B2916772.png)
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1447943-57-8 . It has a molecular weight of 156.18 .
Synthesis Analysis
The synthesis of this compound has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10) .Chemical Reactions Analysis
The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process is mediated by an organic base .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various techniques. One approach involved synthesizing chiral cyclic amino acid esters from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters without using chiral catalysts or enzymes (Moriguchi et al., 2014). Another method describes the efficient synthesis of this compound, starting from readily available compounds and utilizing simple reactions (Casabona & Cativiela, 2006).
- Molecular Structure : The molecular structure of related compounds has been characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These studies reveal details about the compound's bicyclo[2.2.2]octane structure, comprising lactone and piperidine groups (Moriguchi et al., 2014).
Applications in Chemical Synthesis
- Decarboxylative Acylation : Research shows that 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related compound, is effective for decarboxylative acylation of carboxylic acids, leading to the formation of various α-keto and α,β-unsaturated amides or esters (Zhang et al., 2017).
- Use in Perfumery and Food Flavors : Derivatives of 2-oxabicyclo[2.2.2]octanes are found to be useful in perfumery and as flavors in foodstuffs and medicinal products (Petrusel, 2008).
Mécanisme D'action
Target of Action
The primary targets of 2-Oxabicyclo[22It has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cancer progression, suggesting that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may interact with similar targets.
Mode of Action
The exact mode of action of 2-Oxabicyclo[22It is known to be a bioisostere of the phenyl ring, which is a common structural element in many bioactive compounds . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound.
Biochemical Pathways
The specific biochemical pathways affected by 2-Oxabicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cancer progression and cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of 2-Oxabicyclo[22When incorporated into the structure of imatinib, it led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes suggest that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2-Oxabicyclo[22Its incorporation into vorinostat resulted in a new bioactive analog of the drug . This suggests that this compound may have significant effects on cellular function and could potentially modulate the activity of bioactive compounds.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22Its improved physicochemical properties suggest that it may be more stable and effective in various biological environments .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQGAEZTKFCGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)
![4-{2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamido}benzoic acid](/img/structure/B2916696.png)
![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2916699.png)
![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2916708.png)
![3-Bromo-4-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B2916709.png)

